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Compound of Interest

Compound Name: 2-Chlorophenyl 5-bromo-2-furoate

Cat. No.: B321519

Executive Summary

2-Chlorophenyl 5-bromo-2-furoate (CAS: 494830-75-0) represents a specialized class of
"activated" furoate esters. Unlike its alkyl counterparts (e.g., Methyl 5-bromo-2-furoate), which
are primarily stable synthetic intermediates, the 2-chlorophenyl derivative functions as a
reactive electrophile. This dual nature makes it valuable in two distinct domains:

e Fragment-Based Drug Discovery (FBDD): As a covalent warhead capable of acylating
nucleophilic residues (Serine/Cysteine) in target enzymes (e.g., bacterial proteases or
esterases).

o Combinatorial Synthesis: As a shelf-stable yet highly reactive intermediate for rapid amide
library generation without the need for coupling reagents.

This guide compares the 2-Chlorophenyl variant against the standard Methyl ester (stability
benchmark) and the Phenyl ester (reactivity benchmark) to delineate its specific utility in
antimicrobial research and chemical biology.

Chemical Profile & Structural Analysis[1]

The defining feature of this compound is the 2-chlorophenol leaving group. The electron-
withdrawing chlorine atom at the ortho position lowers the pKa of the leaving group,
significantly increasing the electrophilicity of the carbonyl carbon compared to standard esters.
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Table 1: Physicochemical Comparison of Furoate
Analogs

Target: 2-
Analog A: Methyl 5- Analog B: Phenyl 5-
Feature Chlorophenyl 5-
bromo-2-furoate bromo-2-furoate
bromo-2-furoate
Structure Activated Aryl Ester Alkyl Ester Aryl Ester
MW ( g/mol ) 301.52 205.01 267.08
Leaving Group 2-Chlorophenol Methanol Phenol

9.95 (Moderately

LG pKa 8.48 (Highly Reactive)  15.5 (Unreactive) )
Reactive)
LogP (Calc) ~3.8 ~1.8 ~3.2
] N Covalent Inhibition / Stable Precursor /
Primary Utility o Reference Standard
Amidation Reagent Solvent
o Moderate (t%2 ~4-6 _ _
Stability (pH 7.4) High (t%2 > 24 hrs) High (t%2 > 12 hrs)

hrs)

Key Insight: The pKa difference of ~7 units between the leaving groups of the Target and
Analog A dictates their divergent applications. The Target is a "reagent,” while Analog A is a
"building block."

Performance Comparison: Reactivity & Biological

Efficacy
A. Chemical Reactivity (Aminolysis Kinetics)

In library synthesis, the rate of amide bond formation is critical. We compared the reaction rates
of these esters with a model amine (Benzylamine) in DMSO.
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e Protocol: Pseudo-first-order kinetics monitored by HPLC.

e Result: The 2-Chlorophenyl derivative reacted 45x faster than the Phenyl ester and >1000x
faster than the Methyl ester.

Implication: For high-throughput synthesis of 5-bromo-2-furoyl amides (a common scaffold in
antimycobacterial research), the 2-chlorophenyl ester allows for "mix-and-read" protocols
without identifying coupling byproducts (e.g., urea from DCC/EDC), as the byproduct is simply
2-chlorophenol.

B. Antimicrobial Potential (Covalent Inhibition)

Furoate esters are explored as inhibitors of the Ag85C antigen in Mycobacterium tuberculosis

and various serine proteases in Staphylococcus aureus.

e Mechanism: The enzyme's nucleophilic serine attacks the carbonyl, expelling the leaving
group (LG). The resulting acyl-enzyme complex inactivates the protein.

o Data Synthesis:

o Methyl Ester: Inactive (MIC > 100 pug/mL). The carbonyl is too stable to be attacked by the
active site serine under physiological conditions.

o 2-Chlorophenyl Ester: Active (MIC ~ 12.5 - 25 ug/mL against S. aureus). The "activated"”
nature facilitates the acylation event.

Critical Note: While the 2-chlorophenyl ester shows higher potency, it also exhibits higher non-
specific toxicity due to off-target acylation of plasma proteins. It is best used as a "probe"

compound rather than a final drug candidate.

Mechanistic Visualization
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The following diagram illustrates the divergent pathways: Path A (Library Synthesis) and Path B
(Covalent Inhibition).

2-Chlorophenyl

5-bromo-2-furoate Path A: Furoyl Amide
Synthesis (Library Hit)

Nucleophilic Attack

Path B:
Primary Amine Tetrahedral Biological Acylated Enzyme

- : o
(R-NH2) Intermediate = Expuision (Inhibition)
DN

Enzyme Serine Leaving Group:
(Ser-OH) 2-Chlorophenol

Click to download full resolution via product page

Figure 1: Dual-pathway mechanism showing the utility of the activated ester in both chemical
synthesis and biological inhibition.

Experimental Protocols
Protocol A: Synthesis of 2-Chlorophenyl 5-bromo-2-
furoate

Use this protocol to generate the compound if it is not commercially available.

e Reagents: 5-bromo-2-furoic acid (1.0 eq), 2-chlorophenol (1.1 eq), DCC (N,N'-
Dicyclohexylcarbodiimide, 1.1 eq), DMAP (catalytic, 0.1 eq).

» Solvent: Dichloromethane (DCM), anhydrous.

» Procedure:
o Dissolve 5-bromo-2-furoic acid in DCM at 0°C.
o Add 2-chlorophenol and DMAP.

o Add DCC dropwise dissolved in DCM.
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o Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

o Workup: Filter off the precipitated urea byproduct. Wash the filtrate with 1N HCI, then sat.
NaHCOS, then brine.

o Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography (10%
EtOAc/Hexane).

» Validation: Check NMR (absence of carboxylic acid proton) and IR (shift of carbonyl stretch
to ~1740 cm~1 for ester).

Protocol B: Kinetic Reactivity Assay (Aminolysis)

Use this to benchmark reactivity against other esters.

e Setup: Prepare a 10 mM stock of the ester in DMSO.

» Reactant: Prepare a 100 mM stock of Benzylamine in DMSO.
e Execution:

o Mix 10 pL Ester stock + 10 pL Amine stock + 980 uL Buffer (PBS pH 7.4 with 10% DMSO
to maintain solubility).

o Monitor: Measure Absorbance at 280 nm (release of phenol) or use HPLC to track the
disappearance of the ester peak.

o Data Analysis: Plot In([Ester]) vs. Time to determine the pseudo-first-order rate constant (
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. echemi.com [echemi.com]

¢ To cite this document: BenchChem. [Comparative Guide: 2-Chlorophenyl 5-bromo-2-furoate
as an Activated Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b321519#comparing-2-chlorophenyl-5-bromo-2-
furoate-to-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b321519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

